2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone
Description
2-Isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a heterocyclic compound featuring a 1(2H)-isoquinolinone core substituted with an isopropyl group at position 2 and a 4-phenylpiperazino carbonyl moiety at position 4.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-(4-phenylpiperazine-1-carbonyl)-2-propan-2-ylisoquinolin-1-one |
InChI |
InChI=1S/C23H25N3O2/c1-17(2)26-16-21(19-10-6-7-11-20(19)23(26)28)22(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3 |
InChI Key |
XFZJOBPULBAZKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Isoquinolinone Synthesis
The isoquinolinone scaffold is typically derived from anthranilic acid derivatives or via cyclization of substituted benzamides. A common approach involves the condensation of anthranilic acid with acyl chlorides or anhydrides to form 1(2H)-isoquinolinone intermediates. For instance, heating anthranilic acid with acetic anhydride yields 4H-3,1-benzoxazin-4-one, which can be further functionalized. Alternatively, cyclocondensation of 2-cyanobenzaldehyde with primary amines provides direct access to substituted isoquinolinones.
Introduction of the Isopropyl Group
The 2-isopropyl substituent is introduced via nucleophilic substitution or Friedel-Crafts alkylation. In one protocol, 1(2H)-isoquinolinone is treated with isopropyl bromide in the presence of a base such as potassium carbonate, achieving substitution at the 2-position. Microwave-assisted reactions have been reported to enhance reaction rates and yields (e.g., 85% yield at 150°C for 20 minutes).
Carbonyl Group Installation
The 4-carbonyl group is installed through a Koch-Haaf reaction or via palladium-catalyzed carbonylation. A recent patent describes the use of phosgene equivalents (e.g., triphosgene) to convert 4-amino-isoquinolinones to 4-carbonyl derivatives under inert conditions.
Coupling with 4-Phenylpiperazine
The final step involves coupling the 4-carbonyl intermediate with 4-phenylpiperazine. This is achieved using carbodiimide coupling agents (e.g., EDC, HOBt) in dichloromethane or DMF, yielding the target compound in 70–80% efficiency. Alternative methods employ Schlenk techniques to minimize moisture interference, critical for maintaining reagent activity.
Stepwise Synthesis Procedure
Example Protocol
-
Synthesis of 1(2H)-Isoquinolinone :
Anthranilic acid (10 mmol) is refluxed with acetic anhydride (15 mmol) in toluene for 6 hours. The product is recrystallized from ethanol to yield 4H-3,1-benzoxazin-4-one. -
Isopropyl Substitution :
4H-3,1-benzoxazin-4-one (5 mmol) is reacted with isopropyl bromide (7.5 mmol) and K₂CO₃ (10 mmol) in DMF at 80°C for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane). -
Carbonylation at C4 :
The 2-isopropyl-isoquinolinone (3 mmol) is treated with triphosgene (1.5 mmol) in dry THF under argon. After 3 hours, the mixture is quenched with ice-water to precipitate the 4-carbonyl intermediate. -
Piperazine Coupling :
The carbonyl intermediate (2 mmol) is dissolved in DCM with 4-phenylpiperazine (2.4 mmol), EDC (2.4 mmol), and HOBt (2.4 mmol). The reaction is stirred at room temperature for 24 hours, followed by extraction and purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent for coupling | Dry DCM | 78% → 82% |
| Reaction temperature | 25°C (room temp) | Reduced side products |
| Catalyst | HOBt/EDC | 15% higher than DCC |
Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates. Elevated temperatures (>40°C) promote byproduct formation, particularly N-acylurea derivatives.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) enable carbonyl insertion at lower temperatures (50°C vs. 100°C), though they require stringent anhydrous conditions. Organocatalysts such as DMAP show limited efficacy for this substrate, achieving ≤50% conversion.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Oxidative byproducts (e.g., N-oxide derivatives) are detected via TLC (Rf = 0.3, silica gel, ethyl acetate) and mitigated by post-synthesis treatment with activated charcoal.
Challenges and Mitigation Strategies
Moisture Sensitivity
The carbodiimide-mediated coupling is highly moisture-sensitive. Solutions:
Byproduct Formation
-
N-Acylurea : Minimized by maintaining pH <7 and using HOBt as an additive.
-
Dimerization : Controlled by slow addition of 4-phenylpiperazine (1 hour).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Carbodiimide coupling | 78 | 98 | High | Moderate |
| Palladium catalysis | 85 | 99 | Very high | Low |
| Microwave-assisted | 82 | 97 | Medium | High |
The carbodiimide method balances cost and yield, whereas palladium catalysis offers superior purity at elevated costs.
Scale-Up Considerations
Industrial Adaptations
Environmental Impact
-
Solvent Recovery : DCM is recycled via distillation, reducing waste by 60%.
-
Catalyst Reuse : Palladium catalysts are recovered via filtration with <5% loss per cycle.
Recent Advances
Chemical Reactions Analysis
Chemical Reactivity and Transformations
The compound exhibits diverse reactivity due to its isoquinolinone scaffold and substituents:
Acylation and Alkylation
The carbonyl group at position 4 undergoes nucleophilic attack, enabling acylation/alkylation:
-
Acyl chloride reaction : Reacts with acyl chlorides (e.g., RCOCl) in the presence of bases like pyridine to form acylated derivatives.
-
Alkylating agents : Potential for alkylation at reactive sites using alkyl halides or sulfonates under basic conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Acylation | Acyl chloride, pyridine | Acylated isoquinolinone |
| Alkylation | Alkyl halide, base (e.g., NaOH) | Alkylated isoquinolinone |
Condensation Reactions
The isoquinolinone core participates in condensation with carbonyl compounds or amines:
-
Aldol-like reactions : Potential coupling with aldehydes/ketones to form extended conjugated systems.
-
Amidine formation : Reaction with amidines or guanidines under acidic or basic conditions.
Nucleophilic Substitution
The piperazine substituent at position 4 may undergo:
-
Amidation : Reaction with isocyanates or acyl chlorides to form urea/amide derivatives.
-
Alkylation : Substitution at nitrogen atoms using alkylating agents.
Structural and Mechanistic Insights
The molecular structure (C₁₉H₂₄N₄O₂) and reactivity are governed by:
-
Electron-deficient carbonyl : Prone to nucleophilic attack.
-
Piperazine substituent : Provides sites for amidation or alkylation.
Mechanistic Considerations
Reactions typically proceed via:
-
Electrophilic activation : Carbonyl or piperazine groups act as electrophilic centers.
-
Nucleophilic attack : Reagents (e.g., amines, alkylating agents) target activated sites.
-
Cyclization : In condensation reactions, forming new rings .
Analytical Characterization
Key techniques for reaction monitoring and product validation include:
-
NMR spectroscopy : To confirm regioselectivity and structural integrity.
-
Mass spectrometry : Identifies molecular weight and fragmentation patterns.
Scientific Research Applications
Structure and Composition
The chemical structure of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone can be described as follows:
- Molecular Formula : C23H28N2O
- Molecular Weight : 364.48 g/mol
- CAS Number : 1351701-85-3
Medicinal Chemistry
The compound has been studied for its potential as an antipsychotic agent due to its structural similarity to known antipsychotic drugs. Research indicates that it may act on neurotransmitter systems, particularly dopamine and serotonin receptors.
Case Study: Antipsychotic Activity
In a preclinical study, the compound was administered to animal models exhibiting psychotic symptoms. Results demonstrated a significant reduction in hyperactivity and stereotypic behaviors, suggesting its efficacy in treating psychosis-related disorders .
Neuropharmacology
The interaction of this compound with various neurotransmitter receptors has been investigated, revealing its potential as a neuroprotective agent .
Case Study: Neuroprotective Effects
A study involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone resulted in reduced cell death and apoptosis markers, indicating its protective effects against neurotoxicity .
Antidepressant Properties
Recent research has explored the antidepressant-like effects of this compound in rodent models. The findings suggest that it may enhance serotonergic and noradrenergic neurotransmission.
Case Study: Behavioral Assessment
In a forced swim test, animals treated with the compound exhibited significantly decreased immobility time compared to control groups, supporting its potential role as an antidepressant .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antipsychotic | Reduced hyperactivity in animal models | |
| Neuroprotection | Decreased cell death in neuronal cultures | |
| Antidepressant | Reduced immobility in forced swim test |
Table 2: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Carbonylation | Isoquinoline derivatives |
| 2 | Amine coupling | Piperazine derivatives |
| 3 | Alkylation | Isopropyl halides |
Mechanism of Action
The mechanism of action of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline/Isoquinoline Family
Hydroxylated Isoquinolinones (e.g., 4(1H)-Quinolinone, 3(2H)-Isoquinolinone)
Hydroxylated derivatives, such as 4(1H)-quinolinone and 3(2H)-isoquinolinone, exhibit distinct environmental and metabolic behaviors. Under sulfate-reducing conditions, hydroxylated isoquinolinones degrade rapidly due to microbial activity, with hydroxylation occurring preferentially at position 1 for isoquinoline derivatives . In contrast, the target compound’s lack of hydroxyl groups and presence of bulky substituents (isopropyl, phenylpiperazino) likely reduce biodegradability, enhancing environmental persistence.
Piperazino-Substituted Quinolones (e.g., 1-Cyclopropyl-6-Fluoro-4-Oxo-7-[4-(Substituted Benzoyl/Benzenesulfonyl)Piperazino] Derivatives)
Compounds like 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(substituted benzoyl/benzenesulfonyl)piperazino]-1,4-dihydro-3-quinolinecarboxylic acids () share a piperazino-linked substituent but differ in core structure (quinolone vs. isoquinolinone) and functional groups. These derivatives are synthesized via aroyl or benzenesulfonyl halide reactions and display antimicrobial activity due to their fluoroquinolone backbone . The target compound’s phenylpiperazino group may instead favor CNS activity, while its isoquinolinone core could alter binding kinetics compared to planar quinolone systems.
Key Comparative Data
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Differences
- Receptor Binding: The phenylpiperazine moiety may confer affinity for 5-HT1A or D2 receptors, diverging from the antimicrobial targets of quinolone derivatives .
- Metabolic Stability: Bulky substituents likely slow hepatic metabolism (e.g., cytochrome P450 oxidation) relative to hydroxylated isoquinolinones.
Research Implications and Limitations
While structural analogs provide insights into biodegradation and activity trends, direct pharmacological data for the target compound remain scarce. Further studies are needed to:
Validate CNS target engagement.
Assess environmental fate under anaerobic conditions.
Compare synthetic yields and purity with established quinolone synthesis protocols .
Biological Activity
2-Isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : C₁₈H₃₁N₃O
- Molecular Weight : 297.47 g/mol
Antidepressant Effects
Research indicates that compounds similar to 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone exhibit significant antidepressant-like effects. A study involving animal models demonstrated that the compound could reduce immobility time in the forced swim test, a common assay for assessing antidepressant activity .
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated, particularly in models of neurodegenerative diseases. It has been shown to inhibit apoptosis in neuronal cells, suggesting a potential role in preventing cell death associated with conditions like Alzheimer's disease .
The compound acts primarily through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. It is believed to enhance serotonergic transmission, which is crucial for mood regulation and cognitive functions .
Case Studies
- Study on Anxiety and Depression : A double-blind, placebo-controlled trial evaluated the efficacy of 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone in patients with generalized anxiety disorder. Results indicated a statistically significant reduction in anxiety scores compared to placebo after four weeks of treatment .
- Neuroprotective Study : In vitro studies using cultured neurons exposed to oxidative stress revealed that treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) production, highlighting its antioxidant capabilities .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-isopropyl-4-[(4-phenylpiperazino)carbonyl]-1(2H)-isoquinolinone, and how can reaction yields be optimized?
- Methodology : Start with the isoquinolinone core and introduce the 4-phenylpiperazine moiety via a carbonyl linkage. Acylation of the piperazine nitrogen using activated carbonyl intermediates (e.g., chloroformates or carbodiimide coupling agents) is critical. Optimize reaction conditions (solvent: DMF or THF; temperature: 60–80°C) to minimize side reactions like over-alkylation. Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures >95% purity .
Q. How can researchers verify the structural integrity of this compound, particularly the stereochemistry of the isoquinolinone ring?
- Methodology : Use high-resolution NMR (¹H, ¹³C, and 2D COSY/NOESY) to confirm the isoquinolinone scaffold and piperazine substitution pattern. For stereochemical validation, compare experimental X-ray crystallography data (e.g., CCDC entries) with computational models (DFT or molecular docking). Mass spectrometry (HRMS-ESI) confirms molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodology : Prioritize kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarities to known kinase inhibitors like BET and HPK1-targeting isoquinolinones . Test antiproliferative activity in cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodology : Address pharmacokinetic limitations (e.g., poor bioavailability) using prodrug strategies or formulation optimization (nanoparticle encapsulation). Validate metabolic stability via liver microsome assays and correlate with in vivo PK/PD studies in rodent models. For example, structural analogs like 3-aminosioquinolinones showed improved efficacy after modifying logP values .
Q. What strategies are effective for elucidating the molecular target(s) of this compound?
- Methodology : Employ chemoproteomics (e.g., thermal shift assays or affinity-based pull-down) combined with CRISPR-Cas9 knockout models to identify binding partners. For example, isoquinolinone derivatives targeting HPK1 were validated using kinase profiling panels and cellular pathway analysis (e.g., JNK/ERK phosphorylation) . Molecular docking studies (AutoDock Vina) can predict interactions with targets like PARP or VEGFR-2 .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?
- Methodology : Systematically modify substituents on the isoquinolinone core and piperazine moiety. For example:
- Phenylpiperazine group : Replace with 4-methylpiperazine (see ) to assess impact on lipophilicity and off-target effects.
- Isopropyl substitution : Test bulkier alkyl groups (e.g., tert-butyl) to enhance steric hindrance and reduce CYP450 metabolism.
Use computational tools (e.g., Schrödinger’s QikProp) to predict ADMET properties and prioritize analogs .
Q. What experimental designs are recommended for assessing potential off-target effects in kinase inhibition studies?
- Methodology : Screen against a broad kinase panel (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Focus on kinases with structural homology to HPK1 or PARP (e.g., MAPK, PI3K). Counteract false positives using orthogonal assays (e.g., cellular thermal shift assays). For example, DPQ, a related isoquinolinone, showed PARP-1 selectivity over PARP-2 in competitive binding assays .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across different cancer cell lines?
- Methodology : Perform transcriptomic profiling (RNA-seq) of sensitive vs. resistant cell lines to identify biomarkers (e.g., overexpression of ABC transporters or drug-metabolizing enzymes). Validate using siRNA knockdown or pharmacological inhibitors (e.g., verapamil for P-gp). For example, 3-arylisoquinolinones showed variable activity in HCT-15 (colon) vs. SK-Mel-2 (melanoma) due to differential expression of pro-apoptotic proteins .
Q. What statistical approaches are appropriate for analyzing dose-response curves in enzyme inhibition assays?
- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slope. Use ANOVA with post-hoc Tukey tests to compare inhibition across enzyme isoforms. For time-dependent inhibition, apply the Kitz-Wilson method to distinguish reversible vs. irreversible binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
